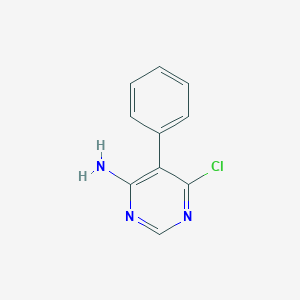

6-Chloro-5-phenylpyrimidin-4-amine

説明

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

特性

CAS番号 |

3974-20-7 |

|---|---|

分子式 |

C10H8ClN3 |

分子量 |

205.64 g/mol |

IUPAC名 |

6-chloro-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

InChIキー |

SLTKLMFYACILQM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |

製品の起源 |

United States |

準備方法

3. 化学反応解析

反応の種類

6-クロロ-5-フェニルピリミジン-4-アミンは、次のような様々な化学反応を起こします。

置換反応: 6位にある塩素原子は、様々な求核剤で置換されます。

酸化と還元反応: この化合物は、特定の条件下で酸化と還元を受ける可能性があります。

一般的な試薬と条件

置換: tert-ブチルN-(3-アミノフェニル)カルバメートなどの試薬は、置換反応に使用できます.

酸化と還元: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があり、還元剤には水素化ホウ素ナトリウムがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。例えば、置換反応は、様々な置換ピリミジン誘導体を生成する可能性があり、酸化と還元は、ピリミジン環の官能基を改変する可能性があります。

4. 科学研究への応用

6-クロロ-5-フェニルピリミジン-4-アミンは、科学研究において幅広い用途を持っています。

化学反応の分析

Types of Reactions

6-Chloro-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

科学的研究の応用

6-Chloro-5-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

Biology: Studied for its potential inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs).

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

6-クロロ-5-フェニルピリミジン-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。 例えば、細胞周期の調節に重要な役割を果たすサイクリン依存性キナーゼ(CDK)の活性を阻害することができます . さらに、COX-1やCOX-2などの酵素の活性を阻害することで、プロスタグランジンE2の産生を抑制し、抗炎症効果を発揮すると考えられます .

類似化合物との比較

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .

- Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing

Key Observations:

- Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.

- Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .

- Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .

Key Observations:

生物活性

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3

- SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

- InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | AGS | 53.02 | |

| Anti-inflammatory | COX-2 | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。